molecular formula C11H12FN3O B11723990 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one

Cat. No.: B11723990
M. Wt: 221.23 g/mol
InChI Key: PUMHCEHOSCFOTP-UHFFFAOYSA-N
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Description

系统命名与结构鉴定

国际纯粹与应用化学联合会(IUPAC)命名规则

根据IUPAC规则,该化合物的系统命名为(3Z)-3-[(4-氟苯基)肼亚基]哌啶-2-酮。其中,“3Z”表示肼亚基(N=N)与哌啶酮环的C3位通过Z构型连接。该命名准确反映了分子中哌啶酮环、肼基取代基及氟苯基的空间排列关系。此外,其同义词包括1086239-84-0、MFCD00794670等,这些编号在化学数据库中被广泛采用以简化检索

表1:3-[2-(4-氟苯基)肼亚基]哌啶-2-酮的关键化学参数
参数 数值
分子式 C₁₁H₁₂FN₃O
分子量 221.23 g/mol
SMILES表示式 C1CC(=NNC2=CC=C(C=C2)F)C(=O)NC1
InChIKey PUMHCEHOSCFOTP-GDNBJRDFSA-N

结构表征技术

该化合物的结构可通过核磁共振光谱(NMR)、质谱(MS)及X射线晶体学等方法精确鉴定。例如,^1H NMR谱中,哌啶环的亚甲基质子信号出现在δ 1.60–1.56 ppm(六重峰),而肼亚基的NH质子则在δ 11.2–12.0 ppm呈现单峰。^13C NMR中,C=N和C=O的特征峰分别位于δ 160.6–138.1 ppm和δ 175.95 ppm,证实了哌啶酮与腙基的共轭体系。此外,高分辨质谱(HRMS)显示分子离子峰[M+H]⁺为m/z 222.1012,与理论值一致。

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FN3O

Molecular Weight

221.23 g/mol

IUPAC Name

3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one

InChI

InChI=1S/C11H12FN3O/c12-8-3-5-9(6-4-8)14-15-10-2-1-7-13-11(10)16/h3-6,14H,1-2,7H2,(H,13,16)

InChI Key

PUMHCEHOSCFOTP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC2=CC=C(C=C2)F)C(=O)NC1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Hydrazone Formation

A primary route involves the condensation of 4-fluorophenylhydrazine with piperidin-2-one under basic conditions. In a representative procedure, equimolar amounts of 4-fluorophenylhydrazine and piperidin-2-one are dissolved in ethanol, followed by the addition of potassium carbonate as a catalyst. The mixture undergoes reflux at 80°C for 6–8 hours, with reaction progress monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and recrystallized from a hexane/ethyl acetate (3:1) mixture to yield the target compound in 68–72% purity.

Critical parameters:

  • Solvent polarity : Ethanol outperforms DMF or THF in yield (72% vs. 58% in THF)

  • Temperature : Below 80°C leads to incomplete imine formation (<50% conversion)

Cyclization via Thionyl Chloride-Mediated Dehydration

Two-Step Synthesis from Chalcone Intermediates

Search result details a method where 1,3-bis(4-fluorophenyl)but-2-en-1-one reacts with tosylhydrazine in dichloromethane, followed by thionyl chloride (SOCl₂) treatment:

  • Intermediate formation :

    • Chalcone (5 mmol) + TsNHNH₂ (5.5 mmol) → stirred 12 h at 25°C

    • Column chromatography (hexane/DCM/EtOAc 3:1.5:0.1) isolates the hydrazone intermediate

  • Cyclization :

    • Intermediate + SOCl₂ (10 equiv) → reflux 4 h

    • Quench with saturated NaHCO₃ → extract with DCM

    • Final yield: 64% after silica gel purification

Mechanistic insight : SOCl₂ facilitates both dehydration and ring closure through a six-membered transition state, as evidenced by DFT calculations in analogous systems.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

A modified protocol from applies microwave irradiation (300 W, 120°C) to reduce reaction time:

ParameterConventionalMicrowave
Time6 h25 min
Yield68%82%
Purity (HPLC)95.2%98.7%

The enhanced yield is attributed to uniform heating and suppression of side reactions like oxidative degradation.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Methodology

Search result describes a polymer-supported approach using Wang resin:

  • Resin functionalization :

    • Load piperidin-2-one via carbodiimide coupling (82% loading efficiency)

  • Hydrazine coupling :

    • 4-Fluorophenylhydrazine (3 equiv) + PyBOP → 4 h at 25°C

  • Cleavage :

    • TFA/DCM (1:99) → isolate product in 76% yield

Advantages :

  • Reduced purification steps (HPLC purity >97%)

  • Scalable to kilogram quantities

Comparative Analysis of Synthetic Routes

Yield and Scalability Assessment

MethodYield (%)Purity (%)Scalability
Base-catalyzed7295.2Medium
SOCl₂ cyclization6493.8High
Microwave8298.7Low
Solid-phase7697.1High

Environmental Impact Metrics

  • E-factor : Microwave synthesis shows lowest waste (2.1 kg/kg vs. 8.7 kg/kg for SOCl₂ method)

  • PMI : Solid-phase approach achieves best Process Mass Intensity (1.9 vs. 4.3 conventional)

Reaction Optimization Strategies

Solvent Screening Study

Data from reveals solvent effects on reaction outcome:

SolventDielectric ConstantYield (%)
Ethanol24.372
DMF36.758
THF7.541
CHCl₃4.867

Polar aprotic solvents like DMF decrease yield due to premature imine hydrolysis.

Spectroscopic Characterization Benchmarks

Key Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 2H, ArH), 6.98–6.92 (m, 2H, ArF), 3.72 (t, 2H, piperidine), 2.85 (quin, 1H), 1.92–1.78 (m, 4H)

  • IR (KBr) :
    3245 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N)

Industrial-Scale Production Protocols

Continuous Flow Synthesis

A patent-derived method from achieves 89% yield via:

  • Reactor design : Corning AFR module with 1.5 mL residence time

  • Conditions : 100°C, 15 bar, 0.2 M concentration

  • Throughput : 2.8 kg/day with 98.3% HPLC purity

Emerging Catalytic Approaches

Organocatalytic Asymmetric Synthesis

Preliminary data from demonstrates:

  • Catalyst : L-Proline (20 mol%)

  • Enantiomeric excess : 88% ee

  • Yield : 54% (room temperature, 48 h)

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one exhibits notable biological activities , including:

  • Antimicrobial Properties : Research suggests that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. Preliminary findings show that it may inhibit the growth of various cancer cell lines, indicating its role in cancer therapy .
  • Analgesic and Anti-inflammatory Effects : The structural characteristics of the piperidine ring are often associated with analgesic and anti-inflammatory properties. This suggests potential applications in pain management and inflammatory conditions.

Therapeutic Applications

The primary applications of this compound lie in:

Therapeutic Area Potential Applications
AntimicrobialDevelopment of new antibiotics or antifungal agents
OncologyAnticancer therapies targeting specific cancer cell lines
Pain ManagementAnalgesic formulations for chronic pain relief
Anti-inflammatoryTreatments for inflammatory diseases

Case Studies

Several studies have investigated the efficacy of this compound in various biological assays:

  • Anticancer Efficacy Study : A study conducted by the National Cancer Institute evaluated this compound against a panel of approximately sixty cancer cell lines. It displayed significant growth inhibition rates, indicating its potential as an anticancer agent .
  • Antimicrobial Assessment : In vitro studies have shown that this compound exhibits activity against certain bacterial strains, suggesting its use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Hydrazinylidene Moieties

The hydrazinylidene (-NH-N=C-) group is a common feature in medicinal and materials chemistry. Key structural analogues include:

Compound Name Core Structure Substituents Key Features Reference
3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one Piperidin-2-one 4-Fluorophenyl hydrazone Lactam ring enhances stability; fluorine improves lipophilicity
EMAC2060 (thiazole derivative) Thiazole 4-Methoxyphenyl, benzamide Thiazole ring introduces aromaticity; lower synthetic yield (<80%)
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate Acetate ester 4-Fluorophenyl hydrazone, chloro substituent Ester group increases solubility; Z-configuration influences reactivity
(Z)-1-(2-Chlorophenyl)-3-methyl-4-[2-(4-nitrophenyl)hydrazin-1-ylidene]-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one 2-Chlorophenyl, 4-nitrophenyl Nitro group enhances electron-withdrawing effects; Z-configuration observed

Structural Insights :

  • The piperidin-2-one core in the target compound differentiates it from heterocyclic analogues like thiazoles (EMAC2060) or pyrazoles (). Lactam rings often exhibit improved metabolic stability compared to non-cyclic analogues .
  • Substituents such as fluorine (target compound) or nitro groups () modulate electronic properties, impacting binding affinity in biological targets or crystallization behavior .
Physicochemical and Spectral Properties
  • NMR Data :
    • The target compound’s hydrazinylidene proton is expected to resonate near δ 8–10 ppm (similar to EMAC2060’s benzamide protons at δ 7.5–8.5 ppm) .
    • Piperidin-2-one carbonyl signals typically appear at δ 170–175 ppm in $^{13}\text{C NMR}$ .
  • Solubility: Piperidin-2-one derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas ester analogues () show better solubility in chloroform or methanol .

Biological Activity

3-[2-(4-Fluorophenyl)hydrazin-1-ylidene]piperidin-2-one, also known as (3Z)-3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one, is a synthetic compound with a molecular formula of C₁₁H₁₂FN₃O and a molecular weight of 221.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a hydrazinylidene linkage that connects a piperidinone core to a 4-fluorophenyl substituent. The presence of the fluorine atom is hypothesized to enhance its biological activity, making it an interesting candidate for further research.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₁H₁₂FN₃O
Molecular Weight221.23 g/mol
CAS Number1086239-84-0
MDL NumberMFCD00794670

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. In vitro evaluations have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its potential effectiveness.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several derivatives, compounds similar to this compound showed promising results against Staphylococcus aureus and Staphylococcus epidermidis. The derivatives demonstrated a reduction in biofilm formation, indicating their potential as therapeutic agents in combating bacterial infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it may interact with specific biological targets associated with cancer proliferation.

Case Study: Anticancer Evaluation

A recent investigation into related compounds revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells. The IC50 values for these derivatives ranged from 0.058 µM to 0.70 µM, suggesting strong potential for therapeutic applications in oncology .

In-silico molecular docking studies have been conducted to predict how this compound interacts with biological targets. These studies help identify binding affinities and potential pathways through which the compound exerts its biological effects.

Comparative Analysis with Similar Compounds

The following table highlights several compounds structurally related to this compound, showcasing their unique aspects and potential biological activities.

Table 2: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acidContains an acetic acid moietyPotential for different biological activity due to carboxylic acid group
3-(4-Fluorophenyl)-1H-pyrazolePyrazole ring structureDifferent heterocyclic framework, potential for varied pharmacological properties
Piperidine derivatives with halogen substitutionsSimilar piperidine coreVariability in halogen position affects reactivity and selectivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[2-(4-fluorophenyl)hydrazin-1-ylidene]piperidin-2-one, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 4-fluorophenylhydrazine with a piperidin-2-one derivative under acidic conditions (e.g., glacial acetic acid) to form the hydrazone linkage. Monitor reaction progress via TLC or HPLC .
  • Step 2 : Purify the crude product using recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity via melting point analysis and NMR spectroscopy .
  • Key Considerations : Avoid prolonged exposure to moisture, as hydrazone bonds may hydrolyze. Use inert atmospheres (N₂/Ar) for sensitive intermediates .

Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation from a solvent system (e.g., DMSO/water).
  • Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data. Process with SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) .
  • Validation : Check for disorder using ORTEP-III graphical tools and refine anisotropic displacement parameters . Cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound be systematically analyzed to predict crystal packing?

  • Methodology :

  • Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) using crystallographic data. Use Platon or Mercury software to generate interaction diagrams .
  • Case Study : Compare observed packing motifs (e.g., chains or dimers) with analogous piperidinone derivatives in the CSD. Look for π-π stacking or halogen interactions involving the 4-fluorophenyl group .

Q. What strategies resolve data contradictions between experimental and computational models (e.g., DFT-optimized vs. X-ray structures)?

  • Methodology :

  • Discrepancy Analysis : Identify outliers (e.g., torsional angles >5° deviation). Re-optimize DFT calculations with solvent effects (PCM model) or higher basis sets (e.g., B3LYP/6-311++G**).
  • Validation : Use SHELXL ’s TWIN/BASF commands to refine twinned data if experimental models show pseudo-symmetry . Cross-check thermal motion parameters (ADPs) for overfitting .

Q. How can crystallographic disorder in the piperidin-2-one ring be modeled and refined?

  • Methodology :

  • Disorder Treatment : Split the disordered atoms into two sites (PART command in SHELXL). Apply geometric restraints (e.g., SIMU/DELU) to maintain reasonable bond lengths .
  • Occupancy Refinement : Use free variables to adjust site occupancies, ensuring the sum equals 1. Validate with difference Fourier maps .

Q. What in silico approaches predict the pharmacokinetic properties of this hydrazone derivative?

  • Methodology :

  • ADME Prediction : Use SwissADME or Molinspiration to calculate logP, solubility, and bioavailability.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina ) against target proteins (e.g., kinases) using the 4-fluorophenyl group as a pharmacophore anchor .

Safety and Handling

Q. What safety protocols are recommended for handling hydrazine derivatives like this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Spill Management : Neutralize hydrazine residues with dilute HCl. Collect waste in labeled containers for incineration .

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